molecular formula C9H3I3O6 B1218118 2,4,6-Triiodobenzene-1,3,5-tricarboxylic acid CAS No. 79211-41-9

2,4,6-Triiodobenzene-1,3,5-tricarboxylic acid

Cat. No. B1218118
CAS RN: 79211-41-9
M. Wt: 587.83 g/mol
InChI Key: YLJAKJSGUDBOHG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While the specific synthesis of 2,4,6-triiodobenzene-1,3,5-tricarboxylic acid is not directly documented, the synthesis of related compounds provides insight into potential methods. The preparation of complex molecular scaffolds often involves multistep synthetic procedures starting from simpler benzene derivatives. For example, compounds with substituted benzene rings, such as 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, can be synthesized from benzene through a series of straightforward steps, indicating that similarly substituted benzene derivatives might be synthesized through halogenation followed by carboxylation steps (Wallace et al., 2005).

Molecular Structure Analysis

The molecular structure of 2,4,6-triiodobenzene-1,3,5-tricarboxylic acid, like its analogs, is expected to exhibit significant electron density due to the presence of iodine atoms, which are heavy halogens, and carboxylic groups that influence its chemical reactivity and physical properties. Studies on related compounds with complex benzene substitutions have been characterized using X-ray crystallography to detail their crystalline structures and bonding configurations (Rot et al., 2000).

Chemical Reactions and Properties

The chemical reactions and properties of 2,4,6-triiodobenzene-1,3,5-tricarboxylic acid would be influenced by its functional groups. Iodine atoms can participate in electrophilic substitution reactions, while carboxylic acid groups are prone to condensation and esterification reactions. The compound's reactivity could be similar to other polyiodinated benzenes, which are known to undergo various organic reactions, including substitution and oxidation (Suzuki & Haruta, 1973).

Scientific Research Applications

  • Coordination Polymers and Photoluminescence : A study by Zhang et al. (2012) discusses the synthesis of three coordination polymers using a tricarboxylate ligand and their photoluminescent properties. These polymers exhibit novel three-dimensional frameworks and are interesting for their photoluminescent behavior at room temperature (Zhang et al., 2012).

  • Crystal Structure and Hydrogen Bonding : Research by Münch et al. (2014) focuses on the crystal structure of 2-bromobenzene-1,3,5-tricarboxylic acid and its ester analogue. Their study highlights the strong hydrogen bonds formed and their impact on the structural arrangement of the molecules (Münch et al., 2014).

  • Synthesis of Molecular Scaffolds : Wallace et al. (2005) report on the synthesis of 1,3,5-tris(aminomethyl)-2,4,6-triethylbenzene, a versatile molecular scaffold, highlighting the practicality and utility of such compounds in the creation of molecular receptors (Wallace et al., 2005).

  • Self-assembly of Molecular Structures : Cotton et al. (1999) describe the formation of a large tetrahedral molecule containing quadruply-bonded units and triply-bridging tricarboxylate groups. This work demonstrates the potential of 2,4,6-Triiodobenzene-1,3,5-tricarboxylic acid derivatives in constructing complex molecular structures (Cotton et al., 1999).

  • Fluorescence Sensing and Coordination Polymers : A 2020 study by Cai et al. focuses on two Cu-based cluster coordination polymers, demonstrating their fluorescence sensing capabilities for specific ions. These findings illustrate the potential application of these compounds in sensing technologies (Cai et al., 2020).

  • Isostructural Polymorphs and Inter-halogen Interactions : Nath et al. (2008) investigate isostructural polymorphs of triiodoresorcinol and triiodophloroglucinol. This study sheds light on the structural relationships and inter-halogen interactions in these compounds, which could be relevant for understanding the behavior of 2,4,6-Triiodobenzene-1,3,5-tricarboxylic acid derivatives (Nath et al., 2008).

  • Chemical Reactivity and Structural Analysis : Hennrich and Echavarren (2004) discuss the selective coupling of trisalkynylbenzenes, offering insights into the reactivity and potential modifications of benzene derivatives. This research is relevant for understanding the chemical behavior of related tricarboxylic acid compounds (Hennrich & Echavarren, 2004).

Future Directions

The future directions of 2,4,6-Triiodobenzene-1,3,5-tricarboxylic acid could involve its use in the synthesis of MOFs and other complex structures. Its use in the synthesis of amides also suggests potential applications in organic chemistry .

properties

IUPAC Name

2,4,6-triiodobenzene-1,3,5-tricarboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H3I3O6/c10-4-1(7(13)14)5(11)3(9(17)18)6(12)2(4)8(15)16/h(H,13,14)(H,15,16)(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLJAKJSGUDBOHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1(=C(C(=C(C(=C1I)C(=O)O)I)C(=O)O)I)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H3I3O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90229581
Record name 2,4,6-Triiodotrimesic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

587.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,4,6-Triiodobenzene-1,3,5-tricarboxylic acid

CAS RN

79211-41-9
Record name 2,4,6-Triiodo-1,3,5-benzenetricarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=79211-41-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,6-Triiodotrimesic acid
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,4,6-Triiodotrimesic acid
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Record name 2,4,6-triiodobenzene-1,3,5-tricarboxylic acid
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
B Yan, D Sheng, Y Yang - Acta Crystallographica Section E …, 2013 - scripts.iucr.org
In the title compound, [Sm(C9I3O6)(C3H7NO)3]n, the SmIII atom is coordinated by nine O atoms, viz. six carboxylate O atoms from three 2,4,6-triiodobenzene-1,3,5-tricarboxylate (I3BTC…
Number of citations: 1 scripts.iucr.org
L Schmidt, D Wagner, M Nieger, S Bräse - Molecules, 2022 - mdpi.com
A series of C 3 -symmetric fully substituted benzenes were prepared based on alkyl triamino-benzene-tricarboxylates. Starting with a one step-synthesis, the alkyl triamino-benzene-…
Number of citations: 14 www.mdpi.com

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